3-Chloroaniline hydrochloride
Overview
Description
3-Chloroaniline hydrochloride is an organic compound with the molecular formula C6H7Cl2N. It is a derivative of aniline, where a chlorine atom is substituted at the meta position of the benzene ring. This compound is commonly used in various chemical industries due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroaniline hydrochloride can be synthesized through several methods. One common method involves the low-pressure hydrogenation of 3-chloronitrobenzene in the liquid phase. This process utilizes noble metal and/or noble metal sulfide catalysts, with metal oxides added to prevent dehalogenation. The yield of this method is approximately 98%, making it highly efficient . Another method involves the catalytic hydrogenation of chloronitrobenzene using suitable catalysts . Additionally, 3-Chloroaniline can be synthesized by reducing chloronitrobenzene with sodium hydrosulfide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroaniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the aniline derivative into corresponding nitro or quinone compounds.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst or sodium hydrosulfide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro or quinone derivatives.
Reduction: 3-Chloroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloroaniline hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be analyzed. In industrial applications, its reactivity allows it to participate in various chemical transformations, contributing to the synthesis of desired products .
Comparison with Similar Compounds
- 1-Amino-3-chlorobenzene
- 3-Amino-1-chlorobenzene
- 3-Chloro-1-aminobenzene
- 3-Chlorobenzenamine
- 3-Chlorophenylamine
- 5-Chloroaniline
- m-Aminochlorobenzene
- m-Chloroaniline
- m-Chlorophenylamine
Uniqueness: 3-Chloroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chloroaniline derivatives. Its high yield synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3-chlorophenyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHWHCTRGZZOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141-85-5 | |
Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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